molecular formula C7H6N2O B1355211 Pyrazolo[1,5-a]pyridin-2-ol CAS No. 59942-87-9

Pyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B1355211
CAS No.: 59942-87-9
M. Wt: 134.14 g/mol
InChI Key: WZCJFNVSGQSWLF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the ring system allows for diverse chemical reactivity and the potential for various functional modifications.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyridin-2-ol is a complex organic compound that interacts with various targets. One of the primary targets of this compound is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

It is known that the compound can influence the mapk signaling pathway . This pathway is crucial for various cellular functions, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The result of this compound’s action is the alteration of cellular processes, leading to effects such as inhibition of cell migration, cell cycle arrest, and induction of apoptosis . These effects can be particularly beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound can improve both the absorption and emission behaviors . This suggests that the compound’s action, efficacy, and stability can be modulated by its chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-2-ol typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridin-2-ol is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.

Biological Activity

Overview

Pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system, featuring a hydroxyl group at the 2-position of the pyridine. Its molecular formula is C7_{7}H6_{6}N2_{2}O, and it has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Mitogen-Activated Protein Kinase 1 (MAPK1) : The compound has been shown to influence the MAPK signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can inhibit cell migration and induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives led to a decrease in cell viability in MDA-MB-231 (human breast cancer) cells when tested using the MTT assay .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
Derivative AMDA-MB-23110.5Induction of apoptosis
Derivative BHeLa7.8Inhibition of MAPK pathway
Derivative CA54912.3Cell cycle arrest

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • In Vivo Studies : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

  • Bacterial Inhibition : Studies have demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Combination Therapy for Cancer : A recent study evaluated the effectiveness of this compound in combination with established chemotherapeutics. Results indicated enhanced cytotoxic effects compared to monotherapy .
  • Chronic Inflammatory Diseases : Another study explored the use of this compound in models of chronic inflammation, demonstrating significant reductions in inflammatory responses when administered alongside standard anti-inflammatory drugs .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484346
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59942-87-9
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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